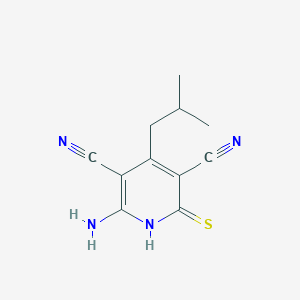
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE is a complex organic compound with a unique structure that includes an amino group, a cyano group, an isobutyl group, and a thioxo group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of Functional Groups: The amino, cyano, isobutyl, and thioxo groups are introduced through various substitution and addition reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Catalysts: To increase reaction rates and selectivity.
Solvents: To dissolve reactants and control reaction conditions.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
化学反应分析
Types of Reactions
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may affect various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
相似化合物的比较
Similar Compounds
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL METHYL: Similar structure but with a methyl group instead of a cyano group.
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL ETHYL: Similar structure but with an ethyl group instead of a cyano group.
Uniqueness
2-AMINO-5-CYANO-4-ISOBUTYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-amino-4-(2-methylpropyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-6(2)3-7-8(4-12)10(14)15-11(16)9(7)5-13/h6H,3H2,1-2H3,(H3,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQJSDYJWOUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=S)NC(=C1C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)
![4-[(4-Methoxyphenyl)methylsulfamoyl]thiophene-2-carboxamide](/img/structure/B5565916.png)
![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE](/img/structure/B5565959.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)

![5-Amino-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B5565994.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)
